6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene
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Overview
Description
6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nitration reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Large-scale production may also involve continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions, where chlorine or fluorine atoms are replaced by other functional groups.
Scientific Research Applications
6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of chlorine, fluorine, and nitro groups on the benzene ring makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-1,2-difluoro-3-nitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF5NO2/c8-4-2(7(11,12)13)1-3(9)5(10)6(4)14(15)16/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMBWCFYESBWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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